Oxidation Kinetics vs. N-Acetyl Derivative
In a study on Au(III)-induced oxidation, the oxidation of the methionine residue in Glycyl-dl-methionine (H-Gly-D,L-Met-OH) was found to be five times faster than that of its N-acetylated derivative (Ac-Gly-D,L-Met-OH) [1]. This demonstrates that the presence of the free terminal amino group in Glycyl-dl-methionine drastically alters its susceptibility to oxidative modification.
| Evidence Dimension | Second-order rate constant (k₂) for Au(III)-induced oxidation |
|---|---|
| Target Compound Data | 0.363 ± 0.074 M⁻¹s⁻¹ |
| Comparator Or Baseline | Ac-Gly-D,L-Met-OH (N-acetyl derivative): 0.074 ± 0.007 M⁻¹s⁻¹ |
| Quantified Difference | 5-fold higher rate |
| Conditions | Reaction with H[AuCl₄] in 0.01 M DCl at pD 2.45 and 25°C, monitored by ¹H NMR spectroscopy. |
Why This Matters
This 5-fold difference in oxidation rate is critical for experimental design in studies involving gold-based drugs or oxidative stress, where the choice between the native dipeptide and its protected derivative can fundamentally alter reaction outcomes and data interpretation.
- [1] Glišić, B. Đ., et al. A spectroscopic and electrochemical investigation of the oxidation pathway of glycyl-d,l-methionine and its N-acetyl derivative induced by gold(III). *Gold Bulletin*, 2011, 44(2), 91-98. View Source
